molecular formula C7H18O4Si B1149554 (Triethoxysilyl)methanol CAS No. 162781-70-6

(Triethoxysilyl)methanol

Cat. No. B1149554
M. Wt: 194.30092
InChI Key:
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Description

Synthesis Analysis

This would cover the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction .


Chemical Reactions Analysis

This would cover the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This would cover the compound’s physical and chemical properties, such as its boiling point, melting point, solubility, and reactivity .

Scientific Research Applications

  • Catalysis and Hydrogen Generation : (Sattler & Parkin, 2012) reported the use of [Tris(2-pyridylthio)methyl]zinc hydride as a catalyst for rapid release of hydrogen by protolytic cleavage of silanes and for hydrosilylation of carbon dioxide. They highlighted the synthesis of triethoxysilyl formate by hydrosilylation of carbon dioxide with triethoxysilane, indicating a potential for utilizing carbon dioxide as a feedstock for chemical synthesis.

  • Study of Hydrolysis Processes : (Díaz-Benito et al., 2010) conducted a study on the hydrolysis process of bis-1,2-(triethoxysilyl)ethane in different solutions. They found that methanol-rich solutions were inadequate for complete hydrolysis, providing insights into the behavior of silanes in various solvents.

  • Capillary Electrophoresis : (Okada, 1995) used methanol as a separation medium for capillary electrophoresis. This method enabled the separation of non-ionic polyethers and evaluation of their complexation with electrolyte cations, demonstrating the effectiveness of non-aqueous solvents in such processes.

  • Lipid Dynamics in Biological Membranes : (Nguyen et al., 2019) explored the impact of methanol on lipid dynamics in biological and synthetic membranes. They found that methanol significantly influences lipid transfer and flip-flop kinetics, which has implications for studies of membrane-bound proteins and peptides.

  • Catalytic C–C Coupling in Chemical Synthesis : (Moran et al., 2011) discussed the use of methanol in catalytic C–C coupling with allenes, using an iridium catalyst. This process represents a novel approach in using methanol as a building block in fine chemical synthesis.

  • Methanol/Diesel Mixtures in Combustion Technology : (Zhu et al., 2021) investigated the autoignition behavior of methanol/diesel mixtures, providing valuable insights into the thermal efficiency and emissions in modern engines using dual-fuel combustion technology.

  • Biological Conversion of Methanol to Chemicals : (Whitaker et al., 2017) engineered Escherichia coli for the conversion of methanol to metabolites. They demonstrated the conversion of methanol into biomass components and specialty chemicals, highlighting the potential of methanol as a substrate in microbial chemical production.

Safety And Hazards

This would involve a discussion of the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it .

Future Directions

This would cover potential future applications and research directions for the compound .

properties

IUPAC Name

triethoxysilylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18O4Si/c1-4-9-12(7-8,10-5-2)11-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEPIADELDNCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CO)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50580928
Record name (Triethoxysilyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Triethoxysilyl)methanol

CAS RN

162781-73-9
Record name (Triethoxysilyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50580928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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